molecular formula C17H23N3O3 B1626276 Trp-Ile CAS No. 64339-42-0

Trp-Ile

Cat. No.: B1626276
CAS No.: 64339-42-0
M. Wt: 317.4 g/mol
InChI Key: PITVQFJBUFDJDD-XEGUGMAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound L-isoleucyl-L-tryptophan (Trp-Ile) is a dipeptide formed from the amino acids L-isoleucine and L-tryptophan. It is a small molecule with a molecular formula of C17H23N3O3 and a molecular weight of 317.39 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-isoleucyl-L-tryptophan can be achieved through solid-phase peptide synthesis (SPPS). In this method, the peptide is assembled step-by-step on a solid support, typically a resin. The process involves the sequential addition of protected amino acids, followed by deprotection and coupling reactions. The final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of L-isoleucyl-L-tryptophan may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. In solution-phase synthesis, the amino acids are coupled in solution, and the product is purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-isoleucyl-L-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of kynurenine derivatives, while reduction can yield reduced forms of the peptide .

Scientific Research Applications

L-isoleucyl-L-tryptophan has several scientific research applications:

Mechanism of Action

The mechanism of action of L-isoleucyl-L-tryptophan involves its interaction with specific molecular targets. The indole ring of L-tryptophan can interact with various receptors and enzymes, modulating their activity. For example, it can bind to the active sites of enzymes, inhibiting or activating their function. Additionally, the peptide can interact with cell membranes, affecting membrane permeability and signaling pathways .

Comparison with Similar Compounds

L-isoleucyl-L-tryptophan can be compared with other dipeptides containing L-tryptophan, such as L-leucyl-L-tryptophan and L-valyl-L-tryptophan. These compounds share similar structural features but differ in their biological activities and stability. For instance, L-leucyl-L-tryptophan has been shown to have higher stability under digestive conditions compared to L-isoleucyl-L-tryptophan .

Similar Compounds

  • L-leucyl-L-tryptophan
  • L-valyl-L-tryptophan
  • L-phenylalanyl-L-tryptophan

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-3-10(2)15(17(22)23)20-16(21)13(18)8-11-9-19-14-7-5-4-6-12(11)14/h4-7,9-10,13,15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23)/t10-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITVQFJBUFDJDD-XEGUGMAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50982882
Record name L-Trp-L-Ile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64339-42-0
Record name L-Tryptophyl-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64339-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Tryptophylisoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064339420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Trp-L-Ile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-TRYPTOPHYLISOLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58ULS1K7BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trp-Ile
Reactant of Route 2
Reactant of Route 2
Trp-Ile
Reactant of Route 3
Reactant of Route 3
Trp-Ile
Reactant of Route 4
Reactant of Route 4
Trp-Ile
Reactant of Route 5
Reactant of Route 5
Trp-Ile
Reactant of Route 6
Reactant of Route 6
Trp-Ile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.